![molecular formula C11H15BrO7 B14890944 [(3R,4R,5S)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate](/img/structure/B14890944.png)
[(3R,4R,5S)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3R,4R,5S)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a brominated oxane ring with multiple acetoxy groups, which contribute to its reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4R,5S)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable oxane derivative, followed by acetylation to introduce the acetoxy groups. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and acetylating agents like acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
[(3R,4R,5S)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to convert acetoxy groups into hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiourea are employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions typically result in the formation of new carbon-nucleophile bonds.
科学的研究の応用
[(3R,4R,5S)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules, such as proteins and nucleic acids, for research purposes.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which [(3R,4R,5S)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The acetoxy groups can participate in esterification reactions, while the bromine atom can engage in halogen bonding or be substituted by nucleophiles. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
類似化合物との比較
[(3R,4R,5S)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate can be compared with other similar compounds, such as:
[(2R,3R,4R,5S)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate: This compound shares a similar oxane ring structure but differs in the functional groups attached.
[(2S,3R,4R,5S)-4,6-diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate: This compound has a fluorine atom instead of bromine, which affects its reactivity and applications.
特性
分子式 |
C11H15BrO7 |
|---|---|
分子量 |
339.14 g/mol |
IUPAC名 |
[(3R,4R,5S)-4,5-diacetyloxy-6-bromooxan-3-yl] acetate |
InChI |
InChI=1S/C11H15BrO7/c1-5(13)17-8-4-16-11(12)10(19-7(3)15)9(8)18-6(2)14/h8-11H,4H2,1-3H3/t8-,9-,10+,11?/m1/s1 |
InChIキー |
AVNRQUICFRHQDY-NFLHVTIKSA-N |
異性体SMILES |
CC(=O)O[C@@H]1COC([C@H]([C@@H]1OC(=O)C)OC(=O)C)Br |
正規SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


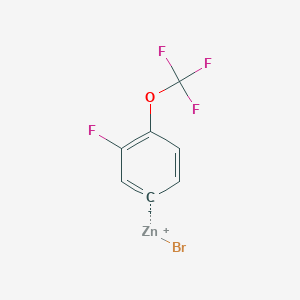
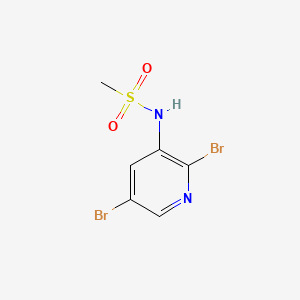
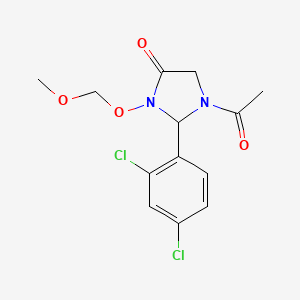






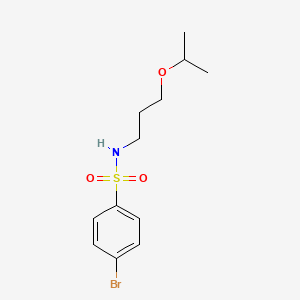
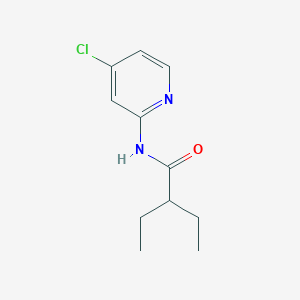
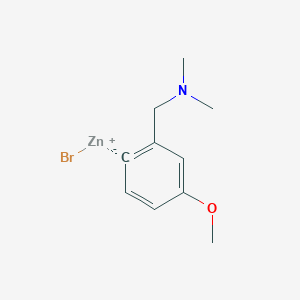
![1-(Bromomethyl)-2-oxabicyclo[3.1.1]heptane](/img/structure/B14890929.png)
![3-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14890936.png)
